2-{[1-(4-Ethylphenyl)ethyl]amino}ethan-1-ol 2-{[1-(4-Ethylphenyl)ethyl]amino}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387951
InChI: InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

2-{[1-(4-Ethylphenyl)ethyl]amino}ethan-1-ol

CAS No.:

Cat. No.: VC20387951

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(4-Ethylphenyl)ethyl]amino}ethan-1-ol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 2-[1-(4-ethylphenyl)ethylamino]ethanol
Standard InChI InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
Standard InChI Key WIACVAINRUDQKU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(C)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[1-(4-ethylphenyl)ethylamino]ethanol, reflects its structural components: a 4-ethylphenyl group attached to an ethylaminoethanol backbone. The phenyl ring’s para-ethyl substitution introduces steric and electronic effects that influence reactivity and intermolecular interactions. The ethylamino group (-NH-CH₂-CH₃) and ethanol moiety (-CH₂-CH₂-OH) contribute to its polarity, enabling hydrogen bonding and solubility in polar solvents.

Synthesis and Manufacturing

Enantiomeric Considerations

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, could isolate enantiomers, as seen in related amino alcohols . The (1R)-enantiomer of a structurally similar compound, 2-amino-1-(4-ethylphenyl)ethanol, has been synthesized using asymmetric catalysis, highlighting the potential for stereoselective synthesis in this family .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-(Benzylamino)-1-(4-ethylphenyl)ethanol: This analogue replaces the ethylamino group with a benzylamino moiety, increasing molecular weight to 255.36 g/mol and altering hydrophobicity . The benzyl group enhances π-π stacking interactions, potentially affecting receptor binding in pharmacological contexts.

  • 2-Amino-1-(4-ethylphenyl)ethanol: Simplification of the side chain to a primary amine reduces steric hindrance, which may improve solubility but decrease metabolic stability .

Applications and Industrial Relevance

Research Applications

The compound is marketed for research purposes, particularly in medicinal chemistry and materials science. Its amine and alcohol functionalities make it a candidate for:

  • Ligand Design: Coordination chemistry with transition metals for catalytic applications.

  • Prodrug Development: Functionalization to improve bioavailability of hydrophobic therapeutics.

Future Directions and Challenges

Knowledge Gaps

Critical gaps include:

  • Synthetic Optimization: Development of high-yield, stereoselective routes.

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Toxicological Assessments: Acute and chronic toxicity evaluations in model organisms.

Technological Integration

Advances in computational chemistry (e.g., DFT calculations, molecular docking) could predict biological targets and optimize synthetic pathways. Machine learning models trained on analogous compounds may accelerate property prediction and reduce experimental overhead.

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